molecular formula C10H15NO3S B13724322 N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide

N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide

Cat. No.: B13724322
M. Wt: 229.30 g/mol
InChI Key: CPIOHAOZBJWTQP-UHFFFAOYSA-N
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Description

N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with ethyl, hydroxy, and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonic acid with ethylamine and dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dioxane, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antimicrobial and antiproliferative properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and hydroxy groups on the benzene ring enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

N-ethyl-4-hydroxy-N,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-4-11(3)15(13,14)9-5-6-10(12)8(2)7-9/h5-7,12H,4H2,1-3H3

InChI Key

CPIOHAOZBJWTQP-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=CC(=C(C=C1)O)C

Origin of Product

United States

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